molecular formula C12H17N3O7 B1209782 5-carbamoylmethyl-2'-o-methyluridine CAS No. 60197-30-0

5-carbamoylmethyl-2'-o-methyluridine

Cat. No.: B1209782
CAS No.: 60197-30-0
M. Wt: 315.28 g/mol
InChI Key: VHXUHQJRMXUOST-PNHWDRBUSA-N
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Description

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- involves several steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the 5-(2-amino-2-oxoethyl) and 2’-O-methyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its role in RNA synthesis and its potential effects on cellular processes.

    Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- involves its incorporation into RNA, where it can interfere with normal cellular processes. It inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the inhibition of enzymes necessary for DNA replication and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Carbamoylmethyluridine
  • 5-Uridinacetamide
  • 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide

Uniqueness

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- is unique due to its specific modifications, which confer distinct biological activities. Its ability to target indolent lymphoid malignancies and induce apoptosis sets it apart from other nucleoside analogues.

Properties

IUPAC Name

2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXUHQJRMXUOST-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975616
Record name 4-Hydroxy-5-(2-hydroxy-2-iminoethyl)-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60197-30-0
Record name O(2)'-Methyl-5-carbamoylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-5-(2-hydroxy-2-iminoethyl)-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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